2-Chloropyrimidine-4-carbaldehyde

Descripción general

Descripción

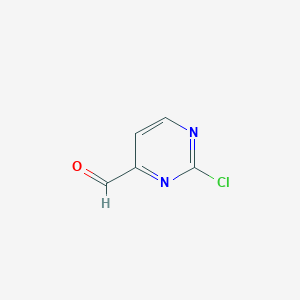

2-Chloropyrimidine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position. This compound is of significant interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Chlorination of Pyrimidine-4-carbaldehyde: One common synthetic route involves the chlorination of pyrimidine-4-carbaldehyde using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

Sandmeyer Reaction: Another method involves the diazotization of 2-aminopyrimidine-4-carbaldehyde followed by the Sandmeyer reaction to introduce the chlorine atom.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to a range of substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide (CrO₃) or manganese dioxide (MnO₂) are commonly used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: A wide range of substituted pyrimidines.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Chloropyrimidine-4-carbaldehyde is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in drug development.

- Case Study: Antiviral Agents

Research has shown that derivatives of 2-chloropyrimidine compounds exhibit antiviral properties. For instance, modifications to the aldehyde group can enhance activity against viral infections, as demonstrated in studies focusing on influenza and HIV .

Agrochemical Development

The compound is also significant in the agrochemical sector, where it serves as a precursor for developing herbicides and fungicides. The chloropyrimidine moiety is known for its effectiveness against various pests and diseases in crops.

- Case Study: Herbicide Formulations

A study highlighted the synthesis of novel herbicides derived from this compound that showed improved efficacy against resistant weed species. The research involved testing various formulations in agricultural settings, demonstrating substantial yield improvements .

Material Science

In material science, this compound has been explored for its potential in synthesizing polymers and coatings due to its reactive aldehyde group.

- Case Study: Polymer Synthesis

Recent advancements have utilized this compound in creating cross-linked polymer networks that exhibit enhanced thermal stability and mechanical strength. The synthesis involved copolymerization with other monomers, resulting in materials suitable for high-performance applications .

Mecanismo De Acción

The mechanism by which 2-Chloropyrimidine-4-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug molecules. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

4-Chloropyrimidine-2-carbaldehyde: Similar structure but with the chlorine and formyl groups at different positions.

4-Amino-2-chloropyrimidine-5-carbaldehyde: Contains an amino group in addition to the chlorine and formyl groups.

Uniqueness: 2-Chloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and formyl groups in this particular arrangement allows for diverse chemical transformations and biological activities.

Actividad Biológica

2-Chloropyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SARs), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with various aldehydes or amines under specific conditions. The methodologies vary, allowing for the creation of diverse derivatives that enhance biological activity. For instance, one efficient synthesis method employs trifluoroacetic acid in dichloromethane to yield high-purity products .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This positions it as a potential candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In a study evaluating several pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that modifications at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It acts as a dual binding site inhibitor for cholinesterases, which are critical in maintaining cholinergic function in the brain . This activity is essential in countering the cholinergic deficits observed in AD.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. For example, the presence of electron-withdrawing groups at specific positions can significantly enhance their potency against target enzymes like COX and cholinesterases .

Key Findings:

- Substituents at the C-2 position influence anti-inflammatory activity and selectivity towards COX enzymes.

- Modifications that increase lipophilicity may improve membrane permeability and bioavailability.

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine including those based on this compound exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . The effective doses (ED50) were calculated as follows:

| Compound | ED50 (μM) |

|---|---|

| Compound A | 11.60 |

| Compound B | 8.23 |

| Indomethacin | 9.17 |

These findings underscore the potential of pyrimidine derivatives in developing new anti-inflammatory therapeutics.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its viability as an antibiotic candidate.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C2

The chlorine atom at position 2 undergoes S<sub>N</sub>Ar reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing aldehyde group at position 4, which activates the pyrimidine ring toward substitution.

Key Findings :

-

Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile, and (2) attack at C2 with concomitant chloride leaving group expulsion .

-

Steric hindrance from bulky amines reduces reaction efficiency (<50% yield for tert-butylamine) .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation, oxidation, and reduction reactions, enabling further derivatization.

2.1. Condensation Reactions

| Reagent | Catalyst | Product | Application | References |

|---|---|---|---|---|

| Aniline | AcOH, 60°C | Schiff base (imine derivative) | Ligand design | |

| Hydrazine | EtOH, RT | Pyrimidine-4-carbohydrazide | Anticancer agent precursor |

2.2. Redox Reactions

| Reaction Type | Reagent | Conditions | Product | References |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 2-Chloropyrimidine-4-carboxylic acid | |

| Reduction | NaBH<sub>4</sub> | MeOH, RT | 2-Chloropyrimidine-4-methanol |

Mechanistic Insights :

-

Schiff base formation with amines is pH-dependent, requiring acidic conditions (pH 4–6) for optimal imine stabilization .

-

Oxidation to the carboxylic acid proceeds via a radical intermediate, as confirmed by EPR studies.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom serves as a leaving group in cross-coupling reactions, enabling C–C bond formation.

Optimized Conditions :

-

Suzuki couplings require inert atmospheres (N<sub>2</sub>) and polar aprotic solvents (e.g., DMF) to prevent aldehyde oxidation .

-

Buchwald–Hartwig aminations achieve >90% conversion with electron-rich aryl amines .

Tandem Reactions Involving Multiple Sites

The compound’s dual functionality allows sequential modifications. For example:

-

S<sub>N</sub>Ar with morpholine at C2, followed by Schiff base formation at the aldehyde yields bifunctional derivatives used as kinase inhibitors .

-

Reduction of the aldehyde to a hydroxymethyl group enables subsequent glycosylation reactions.

Stability and Side Reactions

Propiedades

IUPAC Name |

2-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTTZYVGGYMUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616679 | |

| Record name | 2-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-22-8 | |

| Record name | 2-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.